molecular formula C15H10N2O4 B1224450 (3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone

(3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone

Cat. No. B1224450
M. Wt: 282.25 g/mol
InChI Key: WFHQUIDYYGWVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-amino-5-nitro-2-benzofuranyl)-phenylmethanone is an aromatic ketone.

Scientific Research Applications

Antimicrobial and Antioxidant Studies

Research by Rashmi et al. (2014) explores the antimicrobial and antioxidant properties of derivatives similar to (3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone. Their study synthesizes and characterizes novel (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, revealing significant antibacterial activity and free radical scavenging abilities. This suggests potential applications in developing antimicrobial and antioxidant agents (Rashmi et al., 2014).

Schiff Base Ligands and Metal Ion Complex Formation

A study by Asadi et al. (2011) focused on the synthesis of Schiff base ligands related to (3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone. These ligands were used to form complexes with various metal ions like Ni(II), Cu(II), and Zn(II). The study highlights the potential application of such compounds in coordination chemistry and metal ion complexation (Asadi et al., 2011).

Antibacterial and Antifungal Agents

Bharathi et al. (2023) investigated benzofuran derivatives containing 1, 2, 4-triazole moiety, using (3-Amino-5-nitro-1-benzofuran-2-yl)(phenyl)methanone as a key intermediate. Their research demonstrated potent antibacterial and antifungal activities, suggesting a role in developing new antimicrobial drugs (Bharathi et al., 2023).

Synthesis and Antitumor Evaluation

A study by Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which are structurally related to (3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone. These compounds showed cytostatic activities against various human cancer cell lines, highlighting their potential as antitumor agents (Racané et al., 2006).

Molecular Docking and Drug Design

In the realm of computer-assisted drug design, Bharathi et al. (2023) utilized molecular docking studies to assess the binding efficiency of benzofuran derivatives (including (3-Amino-5-nitro-1-benzofuran-2-yl)(phenyl)methanone) with bacterial proteins. This indicates its potential application in the design and optimization of new drugs through computational methods (Bharathi et al., 2023).

properties

Product Name

(3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

(3-amino-5-nitro-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C15H10N2O4/c16-13-11-8-10(17(19)20)6-7-12(11)21-15(13)14(18)9-4-2-1-3-5-9/h1-8H,16H2

InChI Key

WFHQUIDYYGWVLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N

solubility

1.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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